(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride

Catalog No.
S12772534
CAS No.
M.F
C19H30BCl2N3O5
M. Wt
462.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclo...

Product Name

(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride

IUPAC Name

3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride

Molecular Formula

C19H30BCl2N3O5

Molecular Weight

462.2 g/mol

InChI

InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H

InChI Key

CKWIMFZHNCBHIX-UHFFFAOYSA-N

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl

(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride, commonly known as Taniborbactam, is a synthetic compound designed primarily as a beta-lactamase inhibitor. It exhibits a unique structure characterized by a boronic acid moiety, which is crucial for its biological activity against various bacterial strains. This compound is particularly notable for its ability to inhibit serine and metallo-beta-lactamases, making it a valuable candidate in the treatment of infections caused by carbapenem-resistant bacteria .

Taniborbactam functions by forming covalent bonds with the active site of beta-lactamases, thereby preventing these enzymes from hydrolyzing beta-lactam antibiotics. The mechanism involves the following key reactions:

  • Covalent Bond Formation: The boronic acid group interacts with the serine residue in the enzyme's active site, leading to the formation of a stable enzyme-inhibitor complex.
  • Inhibition of Hydrolysis: By blocking the active site, Taniborbactam prevents the hydrolysis of beta-lactam antibiotics, thereby restoring their antibacterial efficacy against resistant strains.

This mechanism is critical in overcoming resistance mechanisms that have emerged in various pathogenic bacteria .

Taniborbactam has demonstrated broad-spectrum activity against a range of gram-negative and gram-positive bacteria. Its primary biological activities include:

  • Inhibition of Beta-Lactamases: Effective against class A, C, and D serine beta-lactamases.
  • Restoration of Antibiotic Efficacy: Enhances the effectiveness of existing beta-lactam antibiotics when used in combination therapies.
  • Potential Clinical Use: Investigated for use in treating serious infections caused by multi-drug resistant organisms .

The synthesis of Taniborbactam involves several key steps:

  • Formation of the Boronic Acid Moiety: The synthesis begins with the preparation of boronic acid derivatives through reactions involving boron reagents and appropriate organic substrates.
  • Cyclization Reactions: The core structure is formed through cyclization reactions that incorporate aminoethyl groups and cyclohexylamine derivatives.
  • Acylation and Hydroxylation: Subsequent steps involve acylation to introduce the acetamido group and hydroxylation to form the dihydrobenzooxaborinine structure.
  • Salt Formation: The final product is obtained as a dihydrochloride salt to enhance its solubility and stability for pharmaceutical applications .

Taniborbactam is primarily aimed at addressing antibiotic resistance in clinical settings. Its applications include:

  • Combination Therapy: Used alongside beta-lactam antibiotics to treat infections caused by resistant bacteria.
  • Research Tool: Employed in studies aimed at understanding beta-lactamase mechanisms and developing new inhibitors.
  • Potential Drug Development: Investigated for further development into therapeutic agents targeting resistant bacterial strains .

Studies have shown that Taniborbactam interacts effectively with various beta-lactam antibiotics, enhancing their antimicrobial activity. Key findings include:

  • Synergistic Effects: In vitro studies indicate that Taniborbactam significantly increases the efficacy of beta-lactams against resistant strains such as Escherichia coli and Klebsiella pneumoniae.
  • Mechanistic Insights: Research has focused on elucidating the binding kinetics and thermodynamics of Taniborbactam with different beta-lactamases, providing insights into its mode of action .

Taniborbactam shares structural similarities with other beta-lactamase inhibitors but stands out due to its unique boronic acid component. Here are some similar compounds for comparison:

Compound NameStructure TypeMechanism of ActionUnique Features
AvibactamNon-beta-lactamase inhibitorInhibits class A and C beta-lactamasesContains a diazabicyclooctane core
VaborbactamBoron-containingInhibits class A and C beta-lactamasesSimilar boronic acid structure
RelebactamBeta-lactamase inhibitorInhibits class A and C beta-lactamasesIncludes a cyclic urea moiety

Taniborbactam's unique structural features contribute to its distinct efficacy profile against specific resistant bacterial strains, making it a promising candidate in antibiotic therapy .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

7

Exact Mass

461.1655566 g/mol

Monoisotopic Mass

461.1655566 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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